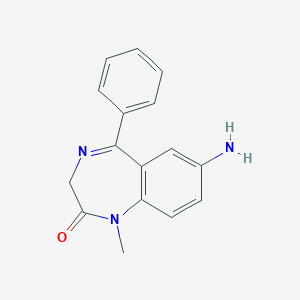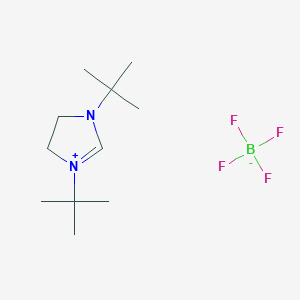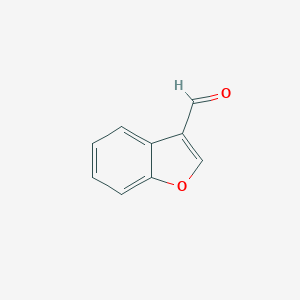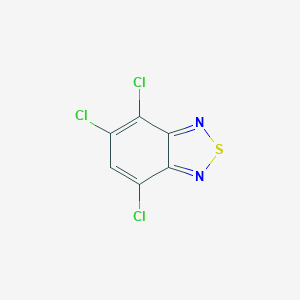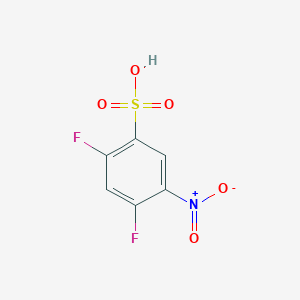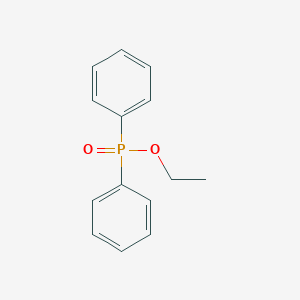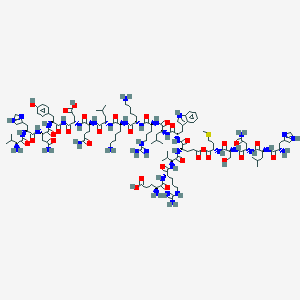
Parathyroid hormone (14-34)amide, Tyr(34)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Parathyroid hormone (14-34)amide, Tyr(34)- (PTH 14-34) is a peptide hormone that is derived from the parathyroid gland. It is a fragment of the larger parathyroid hormone (PTH) molecule and has been found to have important biological effects.
Wirkmechanismus
PTH Parathyroid hormone (14-34)amide, Tyr(34)- acts on bone cells, specifically osteoblasts and osteocytes, through the PTH receptor (PTH1R). It activates a signaling pathway that leads to the activation of transcription factors and the upregulation of genes involved in bone formation. PTH Parathyroid hormone (14-34)amide, Tyr(34)- also promotes the survival of osteoblasts and inhibits the activity of osteoclasts, the cells responsible for bone resorption.
Biochemical and Physiological Effects:
PTH Parathyroid hormone (14-34)amide, Tyr(34)- has been shown to increase bone mineral density and bone strength in animal models and in clinical trials. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. PTH Parathyroid hormone (14-34)amide, Tyr(34)- has been found to increase the expression of genes involved in bone formation, such as osteocalcin and collagen type 1, and to decrease the expression of genes involved in bone resorption, such as RANKL and cathepsin K.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PTH Parathyroid hormone (14-34)amide, Tyr(34)- in lab experiments is its specificity for bone cells. It does not have significant effects on other tissues, reducing the likelihood of off-target effects. However, PTH Parathyroid hormone (14-34)amide, Tyr(34)- can be difficult to synthesize and is relatively expensive compared to other research reagents.
Zukünftige Richtungen
There are several potential future directions for research on PTH Parathyroid hormone (14-34)amide, Tyr(34)-. One area of interest is the development of PTH Parathyroid hormone (14-34)amide, Tyr(34)- analogs with improved pharmacokinetic properties. Another area of research is the investigation of the effects of PTH Parathyroid hormone (14-34)amide, Tyr(34)- on bone cells in different disease states, such as osteoporosis and rheumatoid arthritis. Additionally, the role of PTH Parathyroid hormone (14-34)amide, Tyr(34)- in bone remodeling and repair after injury is an area of active investigation.
Synthesemethoden
PTH Parathyroid hormone (14-34)amide, Tyr(34)- is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid protected by a specific chemical group. Once the peptide chain is complete, the protecting groups are removed to yield the final product. PTH Parathyroid hormone (14-34)amide, Tyr(34)- can also be synthesized using recombinant DNA technology.
Wissenschaftliche Forschungsanwendungen
PTH Parathyroid hormone (14-34)amide, Tyr(34)- has been studied extensively in the field of bone biology. It has been found to have anabolic effects on bone, promoting bone formation and increasing bone mineral density. PTH Parathyroid hormone (14-34)amide, Tyr(34)- has also been shown to have anti-inflammatory effects, reducing inflammation in the joints and other tissues. Additionally, PTH Parathyroid hormone (14-34)amide, Tyr(34)- has been studied as a potential treatment for osteoporosis and other bone disorders.
Eigenschaften
CAS-Nummer |
129476-27-3 |
|---|---|
Molekularformel |
C119H188N38O32S |
Molekulargewicht |
2695.1 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]oxy-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C119H188N38O32S/c1-58(2)42-79(146-98(169)70(123)47-65-53-132-56-137-65)107(178)151-86(50-91(126)162)111(182)155-88(55-158)114(185)145-78(36-41-190-11)117(188)189-94(167)35-32-77(144-116(187)96(62(9)10)156-104(175)75(25-19-40-135-119(130)131)139-97(168)69(122)30-34-92(163)164)103(174)150-83(46-64-52-136-71-21-13-12-20-68(64)71)108(179)148-81(44-60(5)6)105(176)142-74(24-18-39-134-118(128)129)100(171)140-72(22-14-16-37-120)99(170)141-73(23-15-17-38-121)101(172)147-80(43-59(3)4)106(177)143-76(31-33-89(124)160)102(173)153-87(51-93(165)166)113(184)157-112(183)82(45-63-26-28-67(159)29-27-63)149-110(181)85(49-90(125)161)152-109(180)84(48-66-54-133-57-138-66)154-115(186)95(127)61(7)8/h12-13,20-21,26-29,52-54,56-62,69-70,72-88,95-96,136,158-159H,14-19,22-25,30-51,55,120-123,127H2,1-11H3,(H2,124,160)(H2,125,161)(H2,126,162)(H,132,137)(H,133,138)(H,139,168)(H,140,171)(H,141,170)(H,142,176)(H,143,177)(H,144,187)(H,145,185)(H,146,169)(H,147,172)(H,148,179)(H,149,181)(H,150,174)(H,151,178)(H,152,180)(H,153,173)(H,154,186)(H,155,182)(H,156,175)(H,163,164)(H,165,166)(H4,128,129,134)(H4,130,131,135)(H,157,183,184)/t69-,70-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-/m0/s1 |
InChI-Schlüssel |
OPXXPKNPVCNSRV-CNRJJGODSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](C(C)C)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC=N5)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)OC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC=N5)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)OC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC=N5)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)N |
Andere CAS-Nummern |
129476-27-3 |
Synonyme |
34-Tyr-parathyroid hormone (14-34) amide parathyroid hormone (14-34) amide, tyrosine(34)- parathyroid hormone (14-34)amide, Tyr(34)- PTH (14-34) NH2, Tyr(34)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)

